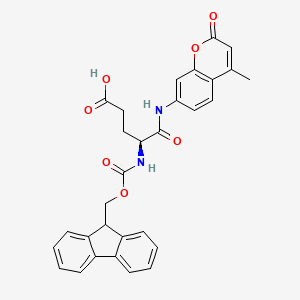

Fmoc-Glu-AMC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is a compound used primarily in peptide synthesis. It is a derivative of L-glutamic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 7-amido-4-methylcoumarin moiety. This compound is known for its application in solid-phase peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This is achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The 7-amido-4-methylcoumarin moiety is then introduced through a coupling reaction with the protected L-glutamic acid .

Industrial Production Methods

Industrial production of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. This includes controlling temperature, pH, and reaction times to minimize side reactions and maximize product formation .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides and the desired peptide sequences when used in solid-phase peptide synthesis .

Aplicaciones Científicas De Investigación

Chemistry

In peptide synthesis, Fmoc-Glu-AMC serves as a building block due to its ability to form stable peptide bonds. The Fmoc protecting group can be selectively removed under basic conditions, enabling the stepwise assembly of peptides on solid supports.

Biology

This compound is extensively used in studying proteolytic activity. Its fluorescent properties allow researchers to monitor enzyme-substrate interactions quantitatively. The release of the AMC moiety upon enzymatic cleavage generates a measurable fluorescent signal, making it an effective tool for investigating enzyme kinetics and substrate specificity.

Table 1: Enzymatic Kinetics of this compound

| Enzyme | Km (μM) | kcat (min⁻¹) | Specific Activity (μmol/min/mg) |

|---|---|---|---|

| Dop | 5.0 | 0.95 | 0.19 |

| PafA | 4.0 | 0.85 | 0.21 |

This table summarizes the kinetic parameters for two enzymes acting on this compound, indicating its utility in high-throughput screening for protease inhibitors.

Medicine

In medicinal chemistry, this compound is integral to developing peptide-based therapeutics. Its ability to form stable peptides with specific sequences enhances drug discovery efforts targeting various diseases.

Industry

The compound is utilized in producing peptide-based materials and coatings due to its stability and reactivity. Applications include the development of hydrogels and biomaterials for various industrial uses.

Study on Protease Activity

Research has demonstrated that this compound acts as a substrate for various proteases, allowing for the investigation of their activity in different biological contexts. For example, Dop (deamidase of Pup) exhibits significant hydrolytic activity on this compound, confirming its utility in profiling protease activities.

Inhibition Studies:

Inhibition studies utilizing this compound have provided insights into potential therapeutic targets for protease inhibitors. The fluorogenic nature of AMC enables sensitive detection of enzyme activity changes upon inhibitor application.

Mecanismo De Acción

The mechanism of action of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) involves the selective protection and deprotection of the amino group. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to participate in peptide bond formation. The 7-amido-4-methylcoumarin moiety provides fluorescence, allowing researchers to monitor the progress of reactions and interactions .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-lysine: Used in peptide synthesis with a similar protecting group strategy.

Fmoc-L-tyrosine: Also used in peptide synthesis with a focus on creating specific peptide sequences.

Uniqueness

Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is unique due to its combination of the Fmoc protecting group and the fluorescent 7-amido-4-methylcoumarin moiety. This dual functionality allows for both selective protection during synthesis and fluorescence-based tracking of reactions, making it a valuable tool in both research and industrial applications .

Actividad Biológica

Fmoc-Glu-AMC (Fluorenylmethyloxycarbonyl-L-glutamic acid-7-amido-4-methylcoumarin) is a fluorogenic substrate widely used in biochemical assays to study proteolytic activity. This compound is particularly valuable due to its ability to release a fluorescent signal upon enzymatic cleavage, making it an effective tool for investigating various biological processes, including enzyme kinetics and substrate specificity.

Chemical Structure and Properties

This compound consists of:

- Fmoc Group : A protective group that facilitates peptide synthesis.

- Glutamic Acid : An amino acid that plays a crucial role in protein structure and function.

- AMC Moiety : The 7-amido-4-methylcoumarin, which emits fluorescence when released from the peptide.

The chemical formula for this compound is C₁₈H₁₉N₃O₄, and its molecular weight is approximately 341.36 g/mol.

Proteolytic Activity

This compound is primarily utilized as a substrate for various proteases. The hydrolysis of the AMC moiety by these enzymes leads to an increase in fluorescence, which can be quantitatively measured. This property allows researchers to assess the activity of specific proteases and their kinetics.

Table 1: Enzymatic Kinetics of this compound

| Enzyme | Km (μM) | kcat (min⁻¹) | Specific Activity (μmol/min/mg) |

|---|---|---|---|

| Dop | 5.0 | 0.95 | 0.19 |

| PafA | 4.0 | 0.85 | 0.21 |

Data derived from studies evaluating the activity of Dop and PafA on this compound substrates .

Substrate Specificity and Applications

The specificity of this compound as a substrate has been investigated in various studies. For instance, Dop (deamidase of Pup) exhibits significant hydrolytic activity on this compound, confirming its utility in high-throughput screening for potential inhibitors targeting this enzyme . Additionally, the compound has been used to explore the interaction dynamics between proteases and their substrates, enhancing our understanding of proteolytic pathways in cellular processes.

Case Studies

- Study on Dop Activity :

- Inhibition Studies :

Research Findings

Recent studies have shown that the incorporation of this compound into peptide libraries allows for comprehensive profiling of protease activity across various biological contexts. The fluorogenic nature of AMC provides a sensitive and quantitative measure of enzymatic reactions, facilitating the discovery of new drug candidates and therapeutic strategies.

Propiedades

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGSEJHFHIETMV-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.